Introduction: Understanding Retigabine and its Deuterated Glucuronide Metabolite
Introduction: Understanding Retigabine and its Deuterated Glucuronide Metabolite
An In-Depth Technical Guide to Retigabine N-beta-D-glucuronide-d4
Retigabine, also known as ezogabine, is an anticonvulsant that was utilized as an adjunctive therapy for partial-onset seizures.[1][2] Its mechanism of action was novel among antiepileptic drugs, functioning primarily as a positive allosteric modulator, or opener, of the KCNQ/Kv7 family of voltage-gated potassium channels.[1][3][4][5] By activating these channels, Retigabine helps to stabilize the neuronal membrane potential, thereby reducing the hyperexcitability that can lead to seizures.[4][5] Although production of Retigabine was discontinued in 2017, the study of its metabolism and analytical quantification remains highly relevant for drug development and toxicological research.[1]
The biotransformation of Retigabine in the human body is extensive and occurs primarily through two Phase II metabolic pathways: N-acetylation and N-glucuronidation.[6][7][8] Notably, this metabolism does not involve the cytochrome P450 (CYP) enzyme system, which minimizes the potential for certain drug-drug interactions.[1][2] The N-glucuronidation pathway leads to the formation of Retigabine N-beta-D-glucuronide, one of the major metabolites of the parent drug.[7][9]
For researchers and drug development professionals, accurately quantifying drug metabolites is crucial for understanding pharmacokinetics, safety profiles, and overall drug disposition. This is where Retigabine N-beta-D-glucuronide-d4 comes into play. It is a stable, isotopically labeled version of the native metabolite, where four hydrogen atoms have been replaced with deuterium.[9][10][11] This deuterated molecule serves as an ideal internal standard in bioanalytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), providing the precision required for rigorous scientific investigation.[12][13][14]
Section 1: Chemical Structure and Physicochemical Properties
The defining characteristic of Retigabine N-beta-D-glucuronide-d4 is the covalent attachment of a glucuronic acid moiety to one of the nitrogen atoms of the Retigabine core structure, along with the incorporation of four deuterium atoms on the fluorophenyl ring. This structure is fundamental to its behavior both biologically as a metabolite and analytically as an internal standard.
Molecular Structure
The structure combines the lipophilic Retigabine molecule with the highly polar glucuronic acid group, a modification that significantly increases its water solubility and facilitates its renal excretion. The four deuterium atoms provide a mass shift that is easily detectable by a mass spectrometer without altering the molecule's chemical behavior.
Caption: 2D structure of Retigabine N-beta-D-glucuronide-d4.
Physicochemical Data
The properties of this molecule are critical for its handling, storage, and application in analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂D₄H₂₂FN₃O₈ | [9][10][11] |
| Molecular Weight | 483.48 g/mol | [9][10][11] |
| Appearance | Neat (often supplied as a solid or oil) | [9] |
| Synonyms | 1-Deoxy-1-[[2-[(ethoxycarbonyl)amino]-5-[[(4-fluorophenyl)methyl]amino]pheny-d4l]amino] β-D-Glucopyranuronic Acid | [9][10] |
| Unlabeled CAS Number | 150812-13-8 | [9][11] |
| SMILES | [2H]c1c([2H])c(CNc2ccc(NC(=O)OCC)c(N[C@@H]3O[C@H]3O)c2)c([2H])c([2H])c1F | [9] |
| InChIKey | AVGRGNFEIQMATO-FOENGYGWSA-N | [9] |
Section 2: Metabolic Fate and Pharmacological Context
The formation of Retigabine N-beta-D-glucuronide is a key step in the clearance of Retigabine from the body. Understanding this pathway is essential for interpreting pharmacokinetic data.
The N-Glucuronidation Pathway
Retigabine undergoes extensive metabolism, with N-glucuronidation being a dominant pathway in humans.[7][15][16] This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver and to a lesser extent, the kidneys.[15] For Retigabine, several UGT isoforms are involved, with UGT1A1, UGT1A4, and UGT1A9 playing significant roles.[3][15][16] UGT1A9 is capable of forming both N-glucuronides of Retigabine, while UGT1A1 produces only one of the two.[15][17] This enzymatic process attaches a glucuronic acid molecule to a nitrogen atom on the Retigabine structure, dramatically increasing its polarity and facilitating its elimination in urine.[1][6]
Alongside glucuronidation, Retigabine is also metabolized via N-acetylation to form N-acetyl-retigabine (NAMR), which itself can be a substrate for further glucuronidation.[8]
Caption: Metabolic pathways of Retigabine.
Pharmacological Activity of Metabolites
Glucuronide conjugates of drugs are generally considered to have low or no pharmacological activity and are primarily viewed as detoxification products. The N-glucuronides of Retigabine are not expected to contribute significantly to either the therapeutic or adverse effects of the parent drug. The N-acetyl metabolite (NAMR) has shown some anticonvulsant activity in animal models, but its potency is considerably lower than that of Retigabine itself, and it is not thought to contribute meaningfully to the overall clinical effect.[3]
A significant challenge in the bioanalysis of Retigabine is the lability of its N-glucuronide metabolites. These compounds can degrade and revert to the parent drug or its N-acetyl metabolite during sample collection, storage, and processing, especially under non-optimal pH or temperature conditions.[17][18] This potential for back-conversion can lead to an overestimation of the active drug concentration, underscoring the need for meticulous sample handling and robust analytical methods.[17][18][19]
Section 3: Application in Quantitative Bioanalysis
The primary and most critical application of Retigabine N-beta-D-glucuronide-d4 is its use as an internal standard in Isotope Dilution Mass Spectrometry (IDMS). This technique is the gold standard for accurate and precise quantification of analytes in complex biological matrices.[12]
The Principle of Isotope Dilution Mass Spectrometry
Quantitative analysis using LC-MS is susceptible to several sources of variability, including:
-
Matrix Effects: Components of a biological sample (e.g., salts, lipids in plasma) can interfere with the ionization of the target analyte, either suppressing or enhancing the signal.[20]
-
Extraction Inefficiency: It is nearly impossible to achieve 100% recovery of an analyte during sample preparation steps like protein precipitation or liquid-liquid extraction.[12]
-
Instrumental Drift: The performance of the mass spectrometer can fluctuate over the course of an analytical run.[20]
A stable isotope-labeled internal standard (SIL-IS) like Retigabine N-beta-D-glucuronide-d4 is the ideal solution to these problems.[14][20] Because it is chemically identical to the analyte (the non-deuterated glucuronide), it co-elutes during chromatography and experiences the exact same matrix effects and extraction losses.[12][13][21] However, due to its deuterium atoms, it has a higher mass and is detected as a separate entity by the mass spectrometer.
The quantification is therefore based on the ratio of the analyte's signal to the internal standard's signal. Since both are affected proportionally by experimental variability, the ratio remains constant and directly reflects the true concentration of the analyte.[12]
Caption: Workflow for Isotope Dilution Mass Spectrometry.
Protocol: Quantification of Retigabine N-glucuronide in Human Plasma
This protocol outlines the essential steps for using Retigabine N-beta-D-glucuronide-d4 to quantify its non-labeled analogue in plasma.
1. Objective: To develop and validate a robust method for the accurate quantification of Retigabine N-beta-D-glucuronide from human plasma, overcoming challenges associated with the lability of the conjugate.[17][18]
2. Materials & Reagents:
-
Analytes: Analytical reference standard of Retigabine N-beta-D-glucuronide and the deuterated internal standard (Retigabine N-beta-D-glucuronide-d4).[12]
-
Biological Matrix: Blank human plasma (K₂EDTA).
-
Reagents: Acetonitrile (LC-MS grade), Formic acid, Ammonium acetate, Deionized water.
-
Equipment: Calibrated pipettes, centrifuge, vortex mixer, UHPLC system coupled to a triple quadrupole mass spectrometer.
3. Experimental Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions (e.g., 1 mg/mL) of the analyte and the deuterated internal standard (IS) in a suitable solvent like methanol.[12]
-
Prepare a series of calibration standards by spiking blank plasma with the analyte stock solution to achieve a concentration range (e.g., 1-1000 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Extraction (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution. This step is critical and must be done at the very beginning.[12]
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.[19]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column. Employ a gradient elution with mobile phases such as (A) 10 mM ammonium acetate in water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. This separates the analyte from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect specific mass transitions for both the analyte and the IS, ensuring high selectivity and sensitivity.
-
Analyte Transition (Hypothetical): Q1: 479.5 m/z → Q3: 303.3 m/z
-
IS Transition (Hypothetical): Q1: 483.5 m/z → Q3: 307.3 m/z
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[12]
-
4. Self-Validating System & Trustworthiness: The protocol's integrity relies on the parallel behavior of the analyte and the IS. The consistent peak area ratio of the QC samples across the analytical run validates the method's precision and accuracy. Any unforeseen issue, such as a partial injection or a fluctuation in ionization efficiency, would affect both compounds equally, leaving the ratio—and thus the final calculated concentration—uncompromised. This internal correction is the cornerstone of a trustworthy and self-validating bioanalytical system.[12][21]
Conclusion
Retigabine N-beta-D-glucuronide-d4 is more than just a chemical compound; it is a precision tool that is indispensable for the rigorous study of Retigabine's metabolism. As the stable isotope-labeled analogue of a major human metabolite, it provides the "gold standard" for quantitative bioanalysis.[12] Its use enables researchers to achieve the highest levels of accuracy and precision in pharmacokinetic and drug metabolism studies by correcting for nearly all sources of experimental variability through the principle of isotope dilution. Understanding the structure, metabolic origin, and analytical application of this molecule is fundamental for any scientist involved in the advanced stages of drug development, clinical pharmacology, or toxicology.
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